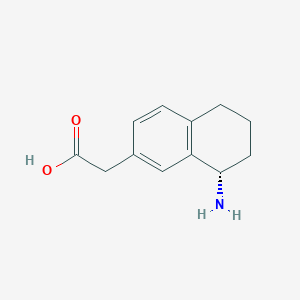![molecular formula C7H9N3S2 B12923694 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile CAS No. 87010-96-6](/img/structure/B12923694.png)
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile is a chemical compound that features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone, at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to disrupt DNA replication.
Antimicrobial Agents: It has shown activity against various bacterial and fungal strains.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile is unique due to its specific combination of a thiadiazole ring and a butanenitrile group This combination imparts unique chemical properties and biological activities that are not observed in other similar compounds
Properties
| 87010-96-6 | |
Molecular Formula |
C7H9N3S2 |
Molecular Weight |
199.3 g/mol |
IUPAC Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C7H9N3S2/c1-5(3-4-8)11-7-10-9-6(2)12-7/h5H,3H2,1-2H3 |
InChI Key |
WFWOUQBJRPACMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SC(C)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


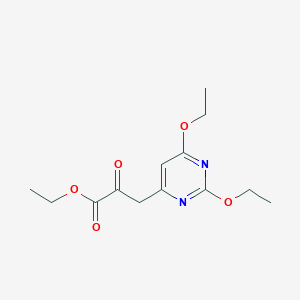

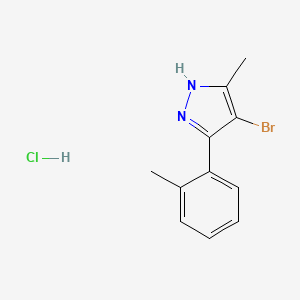
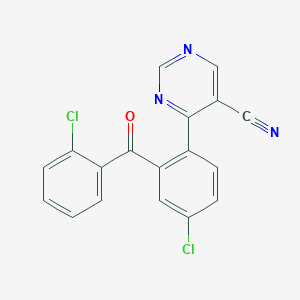
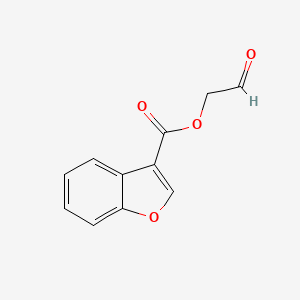
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)
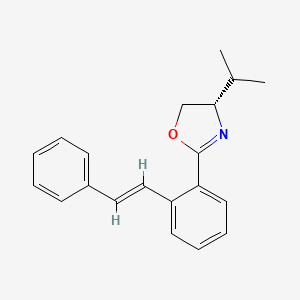
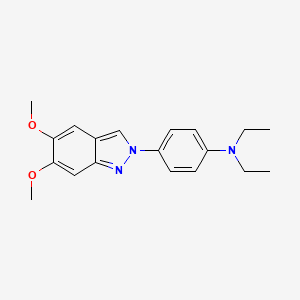

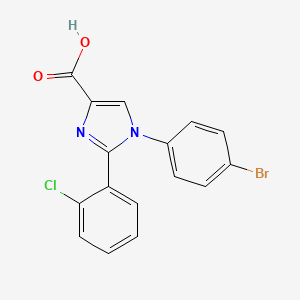
![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)
